molecular formula C10H10BrN B8483686 4-bromo-5-ethyl-1H-indole

4-bromo-5-ethyl-1H-indole

Cat. No. B8483686
M. Wt: 224.10 g/mol
InChI Key: JNJUTUHDNSCYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133180B2

Procedure details

A solution of crude 1-[2-(2-bromo-3-ethyl-6-nitro-phenyl)-vinyl]-pyrrolidine from Step 3 in 80 mL of AcOH was added in one portion to a refluxing suspension of iron (13 g) in 50 mL of AcOH. The resultant mixture was refluxed for 2 hrs. After cooling, the mixture was diluted with water and neutralized with Na2CO3, and extracted 3 times with EtOAc. The combined organic phases were concentrated and purified by silica gel column chromatography and preparative HPLC to yield the title compound (1.5 g, 12% from 6-ethyl-2-methyl-3-nitro-phenylamine).
Name
1-[2-(2-bromo-3-ethyl-6-nitro-phenyl)-vinyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+]([O-])=O)[C:3]=1[CH:13]=[CH:14][N:15]1CCCC1>CC(O)=O.O.C([O-])([O-])=O.[Na+].[Na+].[Fe]>[Br:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:13]=[CH:14][NH:15]2 |f:3.4.5|

Inputs

Step One
Name
1-[2-(2-bromo-3-ethyl-6-nitro-phenyl)-vinyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1CC)[N+](=O)[O-])C=CN1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
13 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography and preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.